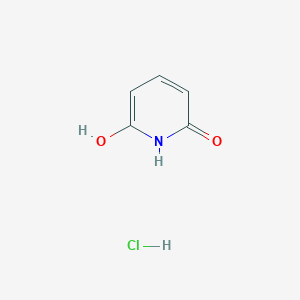

6-hydroxy-1H-pyridin-2-one;hydrochloride

Descripción

The exact mass of the compound 2,6-Dihydroxypyridine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 281274. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

6-hydroxy-1H-pyridin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2.ClH/c7-4-2-1-3-5(8)6-4;/h1-3H,(H2,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWWAWKDVFVJRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

626-06-2 (Parent) | |

| Record name | 6-Hydroxy-2-oxopyridinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010357843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40145904 | |

| Record name | 6-Hydroxy-2-oxopyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow-green hygroscopic solid; [Alfa Aesar MSDS] | |

| Record name | 2,6-Dihydroxypyridine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19502 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10357-84-3 | |

| Record name | 2(1H)-Pyridinone, 6-hydroxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10357-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-2-oxopyridinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010357843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dihydroxypyridine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Hydroxy-2-oxopyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-2-oxopyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-hydroxy-1H-pyridin-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-hydroxy-1H-pyridin-2-one hydrochloride, a pyridinone derivative, is a versatile chemical compound with significant potential in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its fundamental properties, including physicochemical characteristics, synthesis, and biological activities, with a focus on its role as a precursor in the development of potent enzyme inhibitors.

Physicochemical Properties

The physicochemical properties of 6-hydroxy-1H-pyridin-2-one hydrochloride are crucial for its handling, formulation, and biological activity. Key quantitative data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₆ClNO₂ | N/A |

| Molecular Weight | 147.56 g/mol | N/A |

| Melting Point | 190-191 °C (for the free base) | [1] |

| Solubility | ||

| Water | 41 g/L (for the free base, 2,6-dihydroxypyridine) | [1] |

| DMSO | 100 mg/mL (for the hydrochloride salt) | [2] |

| pKa | Data not available |

Synthesis and Experimental Protocols

While a specific, detailed protocol for the direct synthesis of 6-hydroxy-1H-pyridin-2-one hydrochloride was not found in the reviewed literature, a common approach involves the synthesis of the free base, 6-hydroxy-1H-pyridin-2-one (also known as 2,6-dihydroxypyridine), followed by treatment with hydrochloric acid.

A representative synthesis for the related formic acid salt of 6-hydroxy-1,2-dihydropyridin-2-one is described, which can be adapted for the preparation of the free base prior to hydrochloride salt formation.[3]

Synthesis of 6-hydroxy-1,2-dihydropyridin-2-one (Formic Acid Salt)[3]

This two-step synthesis starts from 2,6-dichloropyridine.

Step 1: Synthesis of 2,6-di-tert-butoxypyridine

-

In a 100 mL round-bottom flask equipped with a stir bar, dissolve 1.00 g (6.80 mmol) of 2,6-dichloropyridine in 15 mL of mesityylene.

-

Add 1.52 g (13.6 mmol) of potassium tert-butoxide to the solution.

-

Reflux the mixture under a nitrogen atmosphere for 18 hours, during which the solution will turn from colorless to deep red.

-

After cooling to room temperature, wash the solution three times with 20 mL of water.

-

Collect the organic layer and dry it over sodium sulfate. This crude product is used in the next step without further purification.

Step 2: Synthesis of 6-hydroxy-1,2-dihydropyridin-2-one formic acid salt

-

To the crude 2,6-di-tert-butoxypyridine from the previous step in a 20 mL scintillation vial, add 1.00 mL (17.8 mmol) of formic acid.

-

Stir the resulting bi-layered solution vigorously in the air for 18 hours.

-

A solid precipitate will form, which is collected and dried under a vacuum.

Formation of the Hydrochloride Salt:

To obtain the hydrochloride salt, the free base (6-hydroxy-1H-pyridin-2-one) would typically be dissolved in a suitable solvent, such as ethanol or diethyl ether, and treated with a solution of hydrochloric acid (e.g., 2.5N HCl in an organic solvent) until precipitation is complete.[4] The resulting solid would then be collected by filtration and dried.

Experimental Protocol for pKa Determination (General)

Potentiometric titration is a standard and precise method for determining pKa values.[5][6]

-

Preparation of Solutions:

-

Prepare a 1 mM solution of the sample in water or a suitable co-solvent.

-

Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.

-

-

Titration Procedure:

-

Calibrate a pH meter using standard buffers.

-

Place a known volume (e.g., 20 mL) of the sample solution in a titration vessel.

-

If the substance is a base, titrate with the standardized HCl solution. If it is an acid, titrate with the standardized NaOH solution.

-

Add the titrant in small increments and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added to obtain a titration curve.

-

The pKa can be determined from the pH at the half-equivalence point.

-

Caption: Workflow for pKa determination by potentiometric titration.

Biological Activity and Mechanism of Action

The pyridin-2(1H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8]

Inhibition of Uridine Phosphorylase

A key application of 6-hydroxy-1H-pyridin-2-one is as a starting material for the synthesis of uridine phosphorylase (UPase) inhibitors.[9] UPase is a critical enzyme in the pyrimidine salvage pathway, catalyzing the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.[10][11]

Mechanism of Action:

Uridine phosphorylase inhibitors function by binding to the active site of the enzyme, preventing the breakdown of uridine.[11] This leads to an accumulation of uridine, which can have several therapeutic effects. In cancer therapy, inhibiting UPase can enhance the efficacy of fluoropyrimidine-based chemotherapeutic agents, such as 5-fluorouracil, by preventing their degradation.[9]

The design of potent UPase inhibitors often involves creating mimics of the transition state of the enzymatic reaction.[12] The 6-hydroxy-1H-pyridin-2-one scaffold serves as a foundational structure for developing such mimics.[12]

References

- 1. 2,6-Dihydroxypyridine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US4916228A - Process for the preparation of 1-hydroxy-2-pyridones - Google Patents [patents.google.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. The kinetic mechanism of human uridine phosphorylase 1: Towards the development of enzyme inhibitors for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What are Uridine phosphorylase inhibitors and how do they work? [synapse.patsnap.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2,6-Dihydroxypyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of 2,6-dihydroxypyridine hydrochloride. The information is intended to support research and development activities in medicinal chemistry, biochemistry, and drug discovery.

Chemical Structure and Properties

2,6-Dihydroxypyridine hydrochloride is the hydrochloride salt of 2,6-dihydroxypyridine. The parent compound, 2,6-dihydroxypyridine, is a pyridine derivative that exists in tautomeric forms. In polar solvents, the equilibrium favors the 6-hydroxy-1H-pyridin-2-one tautomer. The hydrochloride salt is formed by the protonation of the pyridine nitrogen atom.

Chemical Formula: C₅H₅NO₂ · HCl[1]

Molecular Weight: 147.56 g/mol [1]

CAS Number: 10357-84-3[1]

Synonyms: 2,6-Pyridinediol hydrochloride[1]

Appearance: White crystalline powder.

Melting Point: 206-208 °C (with decomposition)

Solubility: The hydrochloride salt form generally exhibits increased solubility in aqueous solutions compared to the free base.

Tautomerism

2,6-Dihydroxypyridine can exist in several tautomeric forms. However, spectroscopic studies indicate that in solution, the most prevalent tautomer is 6-hydroxy-2(1H)-pyridone. This structural feature is crucial for its chemical reactivity and biological interactions.

Spectroscopic Data

The following tables summarize the available spectroscopic data for the core molecule, 2,6-dihydroxypyridine. It is important to note that the data for the hydrochloride salt may show slight variations, particularly in the NMR spectra, due to the protonation of the pyridine nitrogen.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of 2,6-Dihydroxypyridine [2]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 11.47 | broad singlet | N-H |

| 7.68 | triplet | H-4 |

| 6.91 | doublet | H-5 |

| 6.60 | doublet | H-3 |

Solvent: Not specified in the source, but likely a polar solvent like DMSO-d₆ or methanol-d₄ based on the chemical shifts.

Table 2: ¹³C NMR Spectral Data of 2,6-Dihydroxypyridine [2]

| Chemical Shift (δ) ppm | Assignment |

| 163.7 | C=O (C-2) |

| 147.0 | C-O (C-6) |

| 142.2 | C-4 |

| 114.9 | C-5 |

| 108.5 | C-3 |

Solvent: Not specified in the source.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of 2,6-Dihydroxypyridine [2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1596 | medium | C=C stretching |

| 1333 | medium | C-N stretching |

| 825 | weak | C-H out-of-plane bending |

| 772 | weak | C-H out-of-plane bending |

| 706 | strong | C-H out-of-plane bending |

Mass Spectrometry

Experimental Protocols

Synthesis of 2,6-Dihydroxypyridine Hydrochloride

This protocol is a two-step process involving the synthesis of the free base, 2,6-dihydroxypyridine, followed by its conversion to the hydrochloride salt.

Step 1: Synthesis of 2,6-Dihydroxypyridine (as a formic acid salt) [2]

-

Materials: 2,6-dichloropyridine, mesitylene, potassium tert-butoxide, water, sodium sulfate, formic acid.

-

Procedure:

-

In a 100 mL round-bottom flask equipped with a stir bar, dissolve 1.00 g (6.80 mmol) of 2,6-dichloropyridine in 15 mL of mesitylene.

-

Add 1.52 g (13.6 mmol) of potassium tert-butoxide to the solution.

-

Reflux the mixture under a nitrogen atmosphere for 18 hours. A color change from colorless to deep red should be observed.

-

After 18 hours, allow the solution to cool to room temperature.

-

Wash the solution with water (3 x 20 mL).

-

Collect the organic layer and dry it over sodium sulfate. This intermediate, 2,6-di-tert-butoxypyridine, can be used in the next step without further purification.

-

To the crude intermediate, add 20 mL of formic acid.

-

Stir the bi-layered solution at a high speed in an open-air atmosphere for 18 hours, during which a solid precipitate will form.

-

Collect the solid by filtration and dry it under a vacuum to yield the formic acid salt of 2,6-dihydroxypyridine.

-

Step 2: Formation of 2,6-Dihydroxypyridine Hydrochloride

This is a general procedure for the formation of a hydrochloride salt from a pyridine derivative.

-

Materials: 2,6-dihydroxypyridine (free base or formic acid salt), diethyl ether (or another suitable organic solvent like dichloromethane), concentrated hydrochloric acid.

-

Procedure:

-

Dissolve the synthesized 2,6-dihydroxypyridine in a minimal amount of diethyl ether or another suitable organic solvent in which the free base is soluble.[3]

-

Slowly add a calculated amount of concentrated hydrochloric acid dropwise to the solution while stirring.[3]

-

The corresponding hydrochloride salt will precipitate out of the solution.[3]

-

Isolate the precipitate by filtration.

-

Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material.

-

Dry the resulting white solid under a vacuum to obtain 2,6-dihydroxypyridine hydrochloride.

-

General Protocol for Spectroscopic Analysis

-

NMR Spectroscopy:

-

Prepare a sample by dissolving a small amount of 2,6-dihydroxypyridine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra to determine chemical shifts (referenced to the solvent peak or an internal standard like TMS), coupling constants, and integration.

-

-

FTIR Spectroscopy:

-

Obtain an FTIR spectrum of the solid 2,6-dihydroxypyridine hydrochloride using a universal ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

-

Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Biological Significance and Signaling Pathways

2,6-Dihydroxypyridine is a key intermediate in the microbial degradation of nicotine, particularly by the bacterium Arthrobacter nicotinovorans.[4][5] This pathway is of significant interest for bioremediation and biotechnological applications.

Nicotine Degradation Pathway in Arthrobacter nicotinovorans

The degradation of nicotine by Arthrobacter nicotinovorans proceeds through the pyridine pathway. The initial steps involve the hydroxylation of the pyridine ring of nicotine. 2,6-Dihydroxypyridine is a central intermediate in this pathway and is subsequently hydroxylated to 2,3,6-trihydroxypyridine by the enzyme 2,6-dihydroxypyridine 3-hydroxylase.

Applications in Research and Development

2,6-Dihydroxypyridine hydrochloride and its derivatives are valuable compounds in several areas of research and development:

-

Biochemical Research: It serves as a crucial substrate and intermediate for studying the enzymes involved in nicotine metabolism.

-

Drug Discovery: The pyridine scaffold is a common motif in many pharmaceuticals. Derivatives of 2,6-dihydroxypyridine can be synthesized and screened for various biological activities.

-

Synthesis: It is used as a reagent in the synthesis of other molecules, such as uridine phosphorylase.[1][6]

-

Industrial Applications: It has been investigated as a coupling agent in hair dyeing formulations.[5]

This technical guide provides a foundational understanding of 2,6-dihydroxypyridine hydrochloride. Further research into its properties and applications is ongoing and promises to reveal new opportunities in science and technology.

References

An In-depth Technical Guide to the Tautomerism of 6-hydroxy-1H-pyridin-2-one in Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric behavior of 6-hydroxy-1H-pyridin-2-one (also known as 2,6-dihydroxypyridine) in various solvent environments. Understanding the tautomeric equilibrium of this and related heterocyclic compounds is critical in medicinal chemistry and drug development, as different tautomers can exhibit distinct physicochemical properties, receptor binding affinities, and metabolic stabilities.

Introduction: The Tautomeric Landscape

6-hydroxy-1H-pyridin-2-one is a heterocyclic compound capable of existing in multiple tautomeric forms through intramolecular proton transfer. The relative stability and population of these tautomers are highly dependent on the surrounding environment, particularly the solvent. While several tautomers are theoretically possible, the equilibrium in solution is primarily dominated by three key forms: the 6-hydroxy-1H-pyridin-2-one (hydroxypyridone form), the 2,6-dihydroxypyridine (pyridinediol form), and the glutaconimide form .[1] The hydroxypyridone structure is generally the most stable and predominant form in the solid state and in polar solvents.[1][2]

The study of this equilibrium is crucial, as the prevalence of a specific tautomer can significantly influence a molecule's hydrogen bonding capacity, polarity, and overall shape, thereby affecting its biological activity.

Key Tautomeric Forms in Solution

The primary tautomeric equilibrium for 6-hydroxy-1H-pyridin-2-one involves the interconversion between the hydroxypyridone, pyridinediol, and glutaconimide forms. The solvent plays a pivotal role in shifting this equilibrium. Polar, protic solvents like water and ethanol can stabilize the more polar pyridone tautomer through hydrogen bonding, whereas non-polar solvents can favor the less polar forms.[2][3]

Quantitative Analysis of Tautomerism in Various Solvents

Spectroscopic studies have been instrumental in determining the predominant tautomeric forms of 6-hydroxy-1H-pyridin-2-one in different solvents. The hydroxypyridone tautomer is the major or predominant species in a range of common solvents, including water, ethanol, and dimethyl sulfoxide (DMSO).[1][4] In contrast, the glutaconimide form becomes predominant in a less polar solvent like dioxan.[1] The pyridinediol form is generally a minor component, with studies indicating its concentration is undetectably small in most polar solvents and less than 10% even in largely non-polar environments like a 1:19 ethanol-cyclohexane mixture.[1]

While one early study suggested a tautomeric ratio of 60:25:15 for the hydroxypyridone, pyridinediol, and glutaconimide forms in water, subsequent and more detailed spectroscopic analyses have concluded that the diol content is negligibly small in aqueous solutions.[1]

Table 1: Predominant Tautomeric Forms of 6-hydroxy-1H-pyridin-2-one in Solution

| Solvent | Dielectric Constant (Approx.) | Solvent Type | Predominant Tautomer(s) | Reference |

| Water | 80.1 | Polar Protic | Hydroxypyridone | [1][4] |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Hydroxypyridone | [1][4] |

| Ethanol | 24.5 | Polar Protic | Hydroxypyridone | [1][4] |

| Dioxan | 2.2 | Non-polar Aprotic | Glutaconimide | [1] |

| 5% Ethanol - 95% Cyclohexane | ~2.5 | Largely Non-polar | Hydroxypyridone (Major) | [1] |

| 1% Ethanol - 99% Dioxan | ~2.3 | Largely Non-polar | Glutaconimide (Major) | [1] |

Experimental Protocols for Tautomer Analysis

The characterization and quantification of tautomeric equilibria rely on spectroscopic techniques that can differentiate between the distinct structural features of each tautomer.

A. UV/Vis Spectroscopy

-

Principle: Tautomers possess different systems of conjugated π-electrons, resulting in distinct electronic transitions and, consequently, different absorption maxima (λ_max).

-

Methodology:

-

Prepare dilute solutions of the compound in the solvent of interest using quartz cuvettes.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 220-400 nm).

-

The hydroxypyridone form in water exhibits a characteristic λ_max around 307 nm.[1] The pyridinediol form is expected to absorb at a lower wavelength (e.g., ~279 nm).[1]

-

The relative intensities of these peaks are used to estimate the ratio of tautomers. The absence of a peak corresponding to a specific tautomer indicates its concentration is below the detection limit.

-

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: ¹H and ¹³C NMR spectroscopy can distinguish tautomers based on differences in the chemical environments of the nuclei. The number of signals, their chemical shifts (δ), and their integration values provide detailed structural information.

-

Methodology:

-

Dissolve the sample in a deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

¹H NMR: Look for the signal corresponding to the N-H proton of the pyridone form (often a broad singlet) versus the O-H protons of the diol form. The chemical shifts of the aromatic/olefinic ring protons will also differ significantly between tautomers.

-

¹³C NMR: The key differentiator is the carbonyl carbon (C=O) signal in the pyridone tautomer, which appears far downfield (e.g., >160 ppm). This signal is absent in the pyridinediol form, which instead shows signals for carbons attached to hydroxyl groups (C-OH).

-

The ratio of tautomers can be determined by integrating the corresponding distinct signals in the ¹H NMR spectrum.

-

C. Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy detects the vibrational frequencies of functional groups. The C=O (carbonyl) group of the pyridone and the O-H (hydroxyl) group of the diol have highly characteristic stretching frequencies.

-

Methodology:

-

Prepare the sample as a solution in a suitable IR-transparent solvent, or as a solid dispersion (e.g., KBr pellet) for solid-state analysis.

-

Record the IR spectrum.

-

The hydroxypyridone form will show a strong absorption band for the C=O stretch (typically 1650-1700 cm⁻¹).

-

The pyridinediol form will be characterized by the absence of a C=O stretch and the presence of O-H stretching bands (typically broad, around 3200-3600 cm⁻¹). In the solid state, very broad and intense OH absorption can indicate strong intermolecular hydrogen bonding.[1]

-

Conclusion

The tautomeric equilibrium of 6-hydroxy-1H-pyridin-2-one is a clear example of solvent-driven structural isomerism. In polar, protic solvents such as water and ethanol, the equilibrium overwhelmingly favors the 6-hydroxy-1H-pyridin-2-one (hydroxypyridone) form. In contrast, less polar, aprotic environments like dioxan can shift the equilibrium to favor the glutaconimide tautomer. The 2,6-dihydroxypyridine (diol) form is consistently a minor species in solution. A multi-faceted analytical approach, employing UV/Vis, NMR, and IR spectroscopy, is essential for the accurate characterization and quantification of this tautomeric system, providing critical insights for applications in chemical biology and drug design.

References

An In-depth Technical Guide on the Physicochemical Characteristics of 6-hydroxy-1H-pyridin-2-one;hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-hydroxy-1H-pyridin-2-one;hydrochloride, also known as 2,6-dihydroxypyridine hydrochloride, is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its core structure, the pyridinone ring, is a privileged scaffold found in numerous biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of this compound, with a focus on its role as a key reagent in the development of novel therapeutics.

Physicochemical Characteristics

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. A summary of its key characteristics is presented below.

| Property | Value | Reference |

| Chemical Formula | C₅H₆ClNO₂ | [1][2] |

| Molecular Weight | 147.56 g/mol | [1][2] |

| CAS Number | 10357-84-3 | [1][2] |

| Melting Point | 206-208 °C (decomposition) | [3] |

| Solubility | Soluble in DMSO. | [4] |

| Appearance | Not explicitly stated, but the related formic acid salt is a solid. | [5] |

| pKa | A specific pKa for the hydrochloride is not readily available. However, the pKa of the parent 2-hydroxypyridine is approximately 11.7 for the hydroxyl group. The pyridinium ion would have a much lower pKa. | [6] |

Spectroscopic Data

Detailed spectroscopic data for the hydrochloride salt is not widely published. However, extensive data is available for the closely related formic acid salt of 6-hydroxy-1,2-dihydropyridin-2-one, which provides a strong basis for characterization. The presence of the hydrochloride salt is expected to induce downfield shifts in the ¹H and ¹³C NMR spectra due to the influence of the protonated nitrogen.

¹H NMR, ¹³C NMR, and IR data for the formic acid salt of 6-hydroxy-1,2-dihydropyridin-2-one: [5]

| Spectroscopy | Data |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 11.47 (bs, 1H, NH), 7.68 (t, 1H), 6.91 (d, 1H), 6.60 (d, 1H) |

| ¹³C NMR (75 MHz, DMSO-d₆) | δ 163.7, 147.0, 142.2, 114.9, 108.5 |

| IR (cm⁻¹) | 1596 (m), 1333 (m), 825 (w), 772 (w), 706 (s) |

Experimental Protocols

Synthesis of 6-hydroxy-1H-pyridin-2-one

A common route for the synthesis of the 6-hydroxy-1H-pyridin-2-one core involves the reaction of 2,6-dichloropyridine with a strong base followed by acid-mediated deprotection. The following is a representative protocol for the synthesis of the formic acid salt, which can be adapted to produce the hydrochloride salt.[5]

Step 1: Synthesis of 2,6-di-tert-butoxypyridine

-

In a 100 mL round-bottom flask equipped with a stir bar, dissolve 1.00 g (6.80 mmol) of 2,6-dichloropyridine in 15 mL of mesitylene.

-

Add 1.52 g (13.6 mmol) of potassium tert-butoxide to the solution.

-

Reflux the mixture under a nitrogen atmosphere for 18 hours. A color change from colorless to deep red will be observed.

-

After cooling to room temperature, wash the solution three times with 20 mL of water.

-

Collect the organic layer and dry it over anhydrous sodium sulfate. This solution of 2,6-di-tert-butoxypyridine is used in the next step without further purification.

Step 2: Synthesis of 6-hydroxy-1H-pyridin-2-one (as formic acid salt)

-

To the crude solution of 2,6-di-tert-butoxypyridine, add 1.00 mL (17.8 mmol) of formic acid.

-

Stir the bi-layered solution vigorously at room temperature for 18 hours, during which a solid precipitate will form.

-

Collect the solid by vacuum filtration and dry it under vacuum to yield 6-hydroxy-1,2-dihydropyridin-2-one formic acid salt.

To obtain the hydrochloride salt, the final product from a similar synthesis (or the free base) can be treated with hydrochloric acid.

General Analytical Methods

Standard analytical techniques are employed for the characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz) using a suitable deuterated solvent such as DMSO-d₆.

-

Infrared (IR) Spectroscopy: IR spectra are typically obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or analyzed using an attenuated total reflectance (ATR) accessory.

-

Mass Spectrometry (MS): Mass spectral analysis can be performed using techniques such as electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound.

Biological Activity and Signaling Pathways

This compound serves as a crucial starting material for the synthesis of uridine phosphorylase (UPase) inhibitors.[1][2] UPase is a key enzyme in the pyrimidine salvage pathway, which recycles uridine and deoxyuridine.

Mechanism of Action of Uridine Phosphorylase Inhibitors

Uridine phosphorylase catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.[7][8] In the context of cancer therapy, many fluoropyrimidine drugs, such as 5-fluorouracil (5-FU), are anabolic drugs that require conversion to active metabolites to exert their cytotoxic effects. UPase can degrade these drugs, reducing their therapeutic efficacy.

Inhibitors of uridine phosphorylase block this degradation, thereby increasing the bioavailability and cytotoxic effects of fluoropyrimidine chemotherapeutic agents. This is particularly relevant for enhancing the treatment of various cancers.

The Pyrimidine Salvage Pathway and Uridine Phosphorylase Inhibition

The pyrimidine salvage pathway provides a mechanism for cells to synthesize nucleotides from pre-existing bases and nucleosides, which is less energy-intensive than the de novo synthesis pathway.[9][10] Uridine phosphorylase plays a central role in this process.

As depicted in Figure 1, uridine phosphorylase inhibitors derived from 6-hydroxy-1H-pyridin-2-one block the action of UPase. This prevents the breakdown of uridine and also protects fluoropyrimidine drugs like 5-FU from degradation, leading to higher concentrations of their active metabolites and enhanced inhibition of DNA synthesis in cancer cells.

Experimental Workflow for Synthesis and Characterization

The general workflow for the synthesis and characterization of this compound and its derivatives is outlined below.

This workflow (Figure 2) illustrates the key stages from starting materials to the fully characterized final product, ensuring purity and structural confirmation, which are essential for subsequent biological evaluation.

Conclusion

This compound is a valuable compound with straightforward, albeit multi-step, synthetic accessibility. Its primary importance lies in its role as a precursor for the development of uridine phosphorylase inhibitors, a promising class of therapeutic agents for enhancing cancer chemotherapy. The physicochemical and spectroscopic data, along with the understanding of its biological context, provide a solid foundation for researchers and drug development professionals working in this area. Further investigation into the specific pKa of the hydrochloride salt and the acquisition of its dedicated spectroscopic data would be beneficial for more precise characterization and formulation development.

References

- 1. youtube.com [youtube.com]

- 2. scbt.com [scbt.com]

- 3. 2,6-二羟基吡啶 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2,6-Dihydroxypyridine 97 10357-84-3 [sigmaaldrich.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Showing Compound 2-Hydroxypyridine (FDB112195) - FooDB [foodb.ca]

- 7. What are Uridine phosphorylase inhibitors and how do they work? [synapse.patsnap.com]

- 8. The kinetic mechanism of human uridine phosphorylase 1: Towards the development of enzyme inhibitors for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

Spectral Data Analysis of 2,6-Dihydroxypyridine Hydrochloride (CAS 10357-84-3): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 2,6-Dihydroxypyridine hydrochloride (CAS 10357-84-3), also known as 2,6-Pyridinediol hydrochloride. This document is intended to serve as a core resource for researchers and professionals involved in drug development and other scientific endeavors requiring detailed characterization of this molecule.

Introduction

2,6-Dihydroxypyridine hydrochloride is a pyridine derivative of significant interest in various chemical and pharmaceutical research areas. Accurate and detailed spectral analysis is crucial for its identification, purity assessment, and structural elucidation. This guide presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectral Data Presentation

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for 2,6-Dihydroxypyridine hydrochloride. The mass spectrometry data is presented for the free base, 2,6-Dihydroxypyridine, as the fragmentation pattern is expected to be highly similar.

Table 1: ¹H NMR Spectral Data for 2,6-Dihydroxypyridine Hydrochloride

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data available at SpectraBase | |||

Note: Specific chemical shift values and multiplicities are available at SpectraBase under the entry for 2,6-Pyridinediol hydrochloride.[1]

Table 2: ¹³C NMR Spectral Data for 2,6-Dihydroxypyridine Hydrochloride

| Chemical Shift (δ) ppm | Assignment |

| Data available at SpectraBase | |

Note: Specific chemical shift values are available at SpectraBase under the entry for 2,6-Pyridinediol hydrochloride.[1]

Table 3: IR Spectral Data for 2,6-Dihydroxypyridine Hydrochloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data available at SpectraBase | ||

Note: Specific peak positions and their assignments are available at SpectraBase under the entry for 2,6-Pyridinediol hydrochloride.[1]

Table 4: Mass Spectrometry Data for 2,6-Dihydroxypyridine (Free Base)

| m/z | Relative Intensity (%) | Putative Fragment |

| 111 | 100 | [M]+ (Molecular Ion) |

| 83 | Moderate | [M-CO]+ |

| 68 | High | [M-HNCO]+ |

| 55 | Moderate | [C₃H₃O]+ |

| 40 | Moderate | [C₂H₂N]+ |

Source: Adapted from NIST Mass Spectrometry Data Center via PubChem.[2] The fragmentation of the hydrochloride salt is expected to initially show the molecular ion of the free base upon ionization.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of 2,6-Dihydroxypyridine hydrochloride.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is free of any particulate matter.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay: 1-5 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30).

-

Number of Scans: 1024-4096 (or more, due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0 to 200 ppm.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., D₂O at 4.79 ppm, DMSO-d₆ at 2.50 ppm for ¹H NMR; DMSO-d₆ at 39.52 ppm for ¹³C NMR).

-

Integrate the signals in the ¹H NMR spectrum.

-

Perform peak picking to identify the chemical shifts of all signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or with capabilities for preparing KBr pellets.

Sample Preparation (ATR Method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 2,6-Dihydroxypyridine hydrochloride sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of 2,6-Dihydroxypyridine hydrochloride in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1-10 µg/mL.

-

A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to aid ionization, depending on the desired ion polarity.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive or negative ion mode. For the hydrochloride salt, positive mode is typically used to observe the protonated molecule of the free base.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-5 kV.

-

Source Temperature: 100-150 °C.

-

Nebulizer Gas Flow: As per instrument manufacturer's recommendations.

Data Processing:

-

The acquired data is processed to generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

-

Identify the molecular ion peak ([M+H]⁺ for the free base in positive mode) and major fragment ions.

-

Propose fragmentation pathways based on the observed fragment ions.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of 2,6-Dihydroxypyridine hydrochloride.

References

The Diverse Biological Activities of Pyridin-2(1H)-one Derivatives: A Technical Guide for Researchers

Introduction: The pyridin-2(1H)-one scaffold is a "privileged" heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its synthetic tractability, has made it a focal point for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities of pyridin-2(1H)-one derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.

Anticancer Activity

Pyridin-2(1H)-one derivatives have demonstrated notable potential as anticancer agents, exerting their effects through various mechanisms, including the inhibition of crucial kinases, induction of apoptosis, and cell cycle arrest.

Quantitative Anticancer Activity Data

The cytotoxic effects of various pyridin-2(1H)-one derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (Compound 1) | HepG2 (Liver Cancer) | 4.5 ± 0.3 | [1] |

| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (Compound 1) | MCF-7 (Breast Cancer) | >15 | [1] |

| 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine (Compound 2) | HepG2 (Liver Cancer) | 7.8 ± 0.5 | [1] |

| 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine (Compound 2) | MCF-7 (Breast Cancer) | >15 | [1] |

| Pyridinone–quinazoline derivatives (e.g., 42a, 42b) | MCF-7, HeLa, HepG2 | 9 - 15 | [2] |

| Spiro-pyridine derivative 5 | HepG-2 / Caco-2 | 10.58 ± 0.8 / 9.78 ± 0.7 | [3] |

| Spiro-pyridine derivative 7 | HepG-2 / Caco-2 | 8.90 ± 0.6 / 7.83 ± 0.5 | [3] |

| Spiro-pyridine derivative 8 | HepG-2 / Caco-2 | 8.42 ± 0.7 / 13.61 ± 1.2 | [3] |

| 3-Benzyloxy (17E)-pycolinilidene derivative 9 | MDA-MB-231 (Breast Cancer) | 0.96 | [4] |

| Pyridine-urea derivative 8e | MCF-7 (Breast Cancer) | 0.22 (48h) / 0.11 (72h) | [5] |

| Pyridine-urea derivative 8n | MCF-7 (Breast Cancer) | 1.88 (48h) / 0.80 (72h) | [5] |

| Pyridin-2-yl estra-1,3,5(10) derivative 4 | Prostate Cancer (AR negative) | 4.84 | [4] |

| Pyridin-2-yl estra-1,3,5(10) derivative 5 | Prostate Cancer (AR negative) | 4.73 | [4] |

| Pyridin-2-yl estra-1,3,5(10) derivative 8 | Prostate Cancer (AR negative) | 4.69 | [4] |

| Aromatic O-alkyl pyridine derivative 4c | PIM-1 Kinase | 0.110 | [3] |

| Aromatic O-alkyl pyridine derivative 4f | PIM-1 Kinase | 0.095 | [3] |

Mechanisms of Anticancer Action

A primary mechanism of action for many anticancer pyridin-2(1H)-one derivatives is the inhibition of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[6]

-

PIM-1 Kinase: Certain 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles are known inhibitors of the oncogenic PIM-1 serine/threonine kinase, which is involved in cancer cell survival.[6]

-

MAPK/ERK Pathway: Some derivatives have been shown to inhibit key components of the MAPK/ERK pathway, such as ERK1/2, thereby disrupting downstream signaling related to cell proliferation and survival.[6]

Several pyridin-2(1H)-one derivatives have been shown to induce programmed cell death (apoptosis) and disrupt the normal cell cycle progression in cancer cells.[7] For example, some compounds induce G2/M phase arrest in liver and breast cancer cells.[1] This is often associated with the upregulation of tumor suppressor proteins like p53 and p21, and the activation of stress-activated protein kinases such as JNK.[1]

Antimicrobial Activity

Pyridin-2(1H)-one derivatives exhibit a broad spectrum of activity against various pathogenic microorganisms, including bacteria and fungi.[6]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Derivative Class | Microorganism | Gram Stain | MIC (µg/mL) | Reference |

| Pyridine derivatives | S. aureus | Positive | 56 ± 0.5% inhibition at 100 µg/mL | [8] |

| Pyridine derivatives | E. coli | Negative | 55 ± 0.5% inhibition at 100 µg/mL | [8] |

| 2-(methyldithio)pyridine-3-carbonitrile | Various bacteria | N/A | 0.5 - 64 | [8] |

| Pyridine derivatives 36 and 37 | Various bacteria and fungi | N/A | 18–31 µM | [8] |

| Pyridone derivative VI | B. subtilis | Positive | 0.078 | [9] |

| Pyridone derivative VI | S. aureus | Positive | 0.0024 | [9] |

| 3-cyanopyridine derivatives 3d, 3e | E. coli | Negative | 3.91 | [9] |

| Pyrido[2,3-d]pyrimidin-4(1H)-ones 9-14 | Various bacteria | N/A | 4-30 | [10] |

Antiviral Activity

The pyridin-2(1H)-one scaffold is a key component in several potent antiviral agents, most notably against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[2]

Quantitative Antiviral Activity Data

The antiviral efficacy is often reported as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).

| Compound/Derivative Class | Virus | Assay Target | EC50/IC50 | Reference |

| L-697,639 | HIV-1 | Reverse Transcriptase | 20-800 nM (IC50) | [11] |

| L-697,661 | HIV-1 | Reverse Transcriptase | 20-800 nM (IC50) | [11] |

| 5-(2-hydroxy-4-methoxybenzoyl)-1-phenylpyridin-2(1H)-one derivative 68a | HBV | DNA replication | 0.12 µM (IC50) | [2] |

| 4-cycloalkyloxypyridin-2(1H)-one derivatives 74a, 74b | HIV-1 (wild-type and mutant strains) | N/A | 0.001–0.359 µM (EC50) / 0.001–0.642 µM (EC50) | [2] |

| FTC-2 | HIV-1 | Capsid | 5.36 ± 0.98 μM (EC50) | [12] |

| TD-1a | HIV-2 | Capsid | 4.86 ± 1.71 μM (EC50) | [12] |

Mechanism of Antiviral Action: HIV Reverse Transcriptase Inhibition

Many pyridin-2(1H)-one derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. They bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its polymerase activity.[11] This binding is typically non-competitive with respect to the nucleoside triphosphates.

Anti-inflammatory Activity

Pyridin-2(1H)-one and related pyridazinone derivatives have been reported to possess anti-inflammatory properties.[13][14] Their mechanism of action often involves the modulation of key inflammatory pathways, such as the NF-κB signaling cascade. Some derivatives have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyridin-2(1H)-one derivatives.

Synthesis of Pyridin-2(1H)-one Derivatives

a) One-Pot Synthesis from Dimethyl 3-oxopentanedioate: [6] This method provides an efficient and environmentally friendly route to 2-(1H)-pyridinones.

-

Reactants: Dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a primary amine.

-

Catalyst: L-proline.

-

Procedure: The reactants and catalyst are combined in a suitable solvent and stirred, often at elevated temperatures, to facilitate the cyclization and formation of the pyridin-2(1H)-one ring.

b) Synthesis via Chan-Lam and Suzuki Coupling: These cross-coupling reactions are instrumental in creating C-N and C-C bonds, respectively, allowing for the diversification of the pyridin-2(1H)-one scaffold.

-

Chan-Lam Coupling: Typically involves the reaction of an amine or amide with a boronic acid in the presence of a copper catalyst to form a C-N bond.

-

Suzuki Coupling: Involves the reaction of an organohalide with a boronic acid, catalyzed by a palladium complex, to form a C-C bond.

In Vitro Anticancer Activity: MTT Assay

This colorimetric assay measures cell viability based on the metabolic activity of mitochondria.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of the pyridin-2(1H)-one derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the pyridin-2(1H)-one derivative in a 96-well plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Antiviral Activity Assay

The specific protocol can vary depending on the virus and the assay format. A general plaque reduction assay is described here.

-

Cell Seeding: Seed a monolayer of susceptible host cells in a multi-well plate.

-

Infection: Infect the cells with a known amount of the virus.

-

Treatment: Add various concentrations of the pyridin-2(1H)-one derivative to the infected cells.

-

Overlay: After an incubation period to allow for viral entry, remove the medium and add a semi-solid overlay (e.g., containing agar or methylcellulose) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque formation.

-

Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction at each compound concentration compared to an untreated virus control to determine the EC50 value.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the inhibitory effect of a compound on the production of NO in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various concentrations of the pyridin-2(1H)-one derivative for a short period (e.g., 1 hour).

-

Stimulation: Stimulate the cells with LPS (a potent inflammatory agent) to induce NO production. Include unstimulated and vehicle-treated controls.

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at approximately 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control to assess the anti-inflammatory activity.

Conclusion

The pyridin-2(1H)-one scaffold continues to be a highly valuable template in the design and discovery of new therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory effects, underscore the broad therapeutic potential of this chemical class. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties and the exploration of novel mechanisms of action. This guide provides a foundational resource for researchers to further investigate and harness the therapeutic promise of pyridin-2(1H)-one derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. style | Graphviz [graphviz.org]

- 3. pnas.org [pnas.org]

- 4. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Flexible docking of pyridinone derivatives into the non-nucleoside inhibitor binding site of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Improved potency of pyridin-2(1H)one derivatives for the treatment of mechanical allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A new mild method for the one-pot synthesis of pyridines [organic-chemistry.org]

- 10. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Attributes | Graphviz [graphviz.org]

- 12. Edge Attributes | Graphviz [graphviz.org]

- 13. Pyridine N-oxide derivatives inhibit viral transactivation by interfering with NF-kappaB binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 6-hydroxy-1H-pyridin-2-one Hydrochloride as a Scaffold for Uridine Phosphorylase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-hydroxy-1H-pyridin-2-one hydrochloride is a heterocyclic compound that has garnered significant attention not as a standalone therapeutic agent, but as a crucial scaffold in the synthesis of potent uridine phosphorylase (UP) inhibitors. Uridine phosphorylase is a key enzyme in the pyrimidine salvage pathway, and its inhibition presents a promising strategy in cancer chemotherapy to enhance the efficacy and reduce the toxicity of fluoropyrimidine drugs. This technical guide provides an in-depth analysis of the mechanism of action of uridine phosphorylase and the therapeutic rationale for its inhibition, focusing on the derivatives of 6-hydroxy-1H-pyridin-2-one. We present quantitative data on enzyme inhibition, detailed experimental protocols for synthesis and bioassays, and signaling pathway diagrams to elucidate the core concepts for researchers in drug development.

Introduction: The Therapeutic Potential of Uridine Phosphorylase Inhibition

Uridine phosphorylase (UPase) is a critical enzyme that catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.[1][2] This function is central to the pyrimidine salvage pathway, which allows cells to recycle pyrimidine bases for nucleotide synthesis.[3][4] In the context of cancer therapy, UPase plays a dual role. It is involved in the activation of fluoropyrimidine prodrugs like capecitabine to the cytotoxic agent 5-fluorouracil (5-FU).[1][2] However, it also degrades uridine, a nucleoside that can rescue healthy tissues from the toxic effects of 5-FU.[5]

Therefore, inhibiting uridine phosphorylase is a strategic approach to increase endogenous uridine levels, thereby protecting normal cells from chemotherapy-induced toxicity without compromising the anti-tumor activity of 5-FU.[3][5] The pyridin-2(1H)-one scaffold, particularly 6-hydroxy-1H-pyridin-2-one, has proven to be a valuable starting point for the design of potent and selective UP inhibitors.[5]

Mechanism of Action: Uridine Phosphorylase and the Pyrimidine Salvage Pathway

The pyrimidine salvage pathway is a crucial metabolic route for the synthesis of nucleotides from pre-existing pyrimidine bases and nucleosides, thus conserving energy for the cell. Uridine phosphorylase is a key enzyme in this pathway.

The catalytic action of human uridine phosphorylase 1 (hUP1) follows a steady-state ordered bi-bi kinetic mechanism. In this mechanism, inorganic phosphate (Pi) is the first substrate to bind to the enzyme, followed by uridine. After the phosphorolytic cleavage of the glycosidic bond, uracil is the first product to be released, followed by ribose-1-phosphate.[1]

dot

Inhibition of UPase by 6-hydroxy-1H-pyridin-2-one derivatives disrupts this cycle, leading to an accumulation of uridine. This elevated uridine can then compete with toxic fluoropyrimidine metabolites for incorporation into RNA and for other cellular processes, thereby mitigating chemotherapy-related side effects in healthy tissues.

Quantitative Data: Inhibition of Uridine Phosphorylase

While 6-hydroxy-1H-pyridin-2-one hydrochloride itself is primarily a synthetic precursor, the parent compound, 6-hydroxy-1H-pyridin-2-one, has shown inhibitory activity against human uridine phosphorylase 1 (hUP1). More significantly, its derivatives have been synthesized to achieve much higher potency.

| Compound | Target | IC50 / % Inhibition | Reference |

| 6-hydroxy-1H-pyridin-2-one | hUP1 | 38% inhibition @ 1µM | [5] |

| 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-olate (CPBMF65) | hUP1 | Potent inhibitor | [6] |

| 1-((2-hydroxyethoxy)methyl)-5-(3-(3-cyanophenoxy)benzyl)uracil | Murine UP | 1.4 nM | [7] |

| 1-((2-hydroxyethoxy)methyl)-5-(3-(3-chlorophenoxy)benzyl)uracil | Murine UP | Potent inhibitor | [7] |

Experimental Protocols

General Synthesis of 6-hydroxy-1H-pyridin-2-one Derivatives

A common synthetic route to functionalized 6-hydroxy-1H-pyridin-2-one derivatives involves the condensation of a β-ketoester with cyanoacetamide in a basic medium.[5]

dot

Detailed Protocol Example: The synthesis of 6-hydroxy-1H-pyridin-2-one-3-carbonitriles can be achieved via the cyclocondensation of β-ketoesters with cyanoacetamide in a basic reaction medium.[5] The reaction times can range from 4 to 16 hours, with product yields between 44% and 80%.[5] Further modifications can be introduced at various positions of the pyridinone ring to explore structure-activity relationships.

Uridine Phosphorylase Inhibition Assay (Spectrophotometric)

The inhibitory activity of synthesized compounds against uridine phosphorylase can be determined using a spectrophotometric assay that measures the conversion of uridine to uracil.

Principle: The enzymatic conversion of uridine to uracil leads to a change in absorbance at a specific wavelength (e.g., 280 nm or 262 nm), which can be monitored over time.[8][9]

Materials:

-

Recombinant human uridine phosphorylase 1 (hUP1)

-

Uridine (substrate)

-

Potassium phosphate buffer (pH 7.4)

-

Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplate

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer and the desired concentration of the test inhibitor.

-

Enzyme Addition: Add a standardized amount of hUP1 to each well.

-

Reaction Initiation: Initiate the reaction by adding a specific concentration of uridine.

-

Kinetic Measurement: Immediately measure the change in absorbance at the appropriate wavelength over time.

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration.

-

IC50 Determination: Plot the reaction velocities against the logarithm of the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.[9]

dot

Broader Biological Activities of the Pyridin-2(1H)-one Scaffold

It is noteworthy that the pyridin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, exhibiting a wide range of biological activities.[10] Derivatives of this scaffold have been investigated as inhibitors of various kinases, including c-Src kinase and PIM-1 kinase, for potential applications in oncology.[11][12] This highlights the versatility of the pyridinone core and suggests that selectivity studies against other relevant enzymes are crucial in the development of specific uridine phosphorylase inhibitors.

Conclusion

6-hydroxy-1H-pyridin-2-one hydrochloride serves as a valuable and versatile starting material for the synthesis of potent uridine phosphorylase inhibitors. The mechanism of action of these inhibitors is rooted in the modulation of the pyrimidine salvage pathway, leading to increased levels of uridine that can protect healthy tissues from the toxic effects of fluoropyrimidine-based chemotherapy. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and evaluate novel UP inhibitors based on the 6-hydroxy-1H-pyridin-2-one scaffold, with the ultimate goal of improving cancer treatment outcomes.

References

- 1. Uridine phosphorylase (-/-) murine embryonic stem cells clarify the key role of this enzyme in the regulation of the pyrimidine salvage pathway and in the activation of fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Uridine phosophorylase: an important enzyme in pyrimidine metabolism and fluoropyrimidine activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nucleotide salvage - Wikipedia [en.wikipedia.org]

- 4. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CPBMF65, a synthetic human uridine phosphorylase-1 inhibitor, reduces HepG2 cell proliferation through cell cycle arrest and senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of uridine phosphorylase. Synthesis and structure-activity relationships of aryl-substituted 1-((2-hydroxyethoxy)methyl)-5-(3-phenoxybenzyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 11. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,6-Dihydroxypyridine: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dihydroxypyridine, a heterocyclic organic compound, holds a significant position in both biochemical pathways and synthetic organic chemistry. This technical guide provides a comprehensive overview of its discovery, history, physicochemical properties, and key experimental protocols for its synthesis and characterization. Particular emphasis is placed on its role as a crucial intermediate in the microbial degradation of nicotine and its tautomeric nature, which governs its reactivity and spectral properties. This document aims to serve as a detailed resource for researchers and professionals engaged in fields where this versatile molecule is of interest.

Introduction

2,6-Dihydroxypyridine (CAS 626-06-2), with the molecular formula C₅H₅NO₂, is a colorless, crystalline solid.[1] It is structurally a pyridine ring substituted with two hydroxyl groups. However, it predominantly exists in its more stable tautomeric form, 6-hydroxy-2(1H)-pyridinone. This tautomerism is a defining feature of the molecule, influencing its chemical and biological behavior.

Historically, the significance of 2,6-dihydroxypyridine is closely tied to the study of nicotine metabolism. Its identification as a key intermediate in the degradation of nicotine by soil bacteria, particularly Arthrobacter nicotinovorans, has been a focal point of research, elucidating a natural pathway for the detoxification of this toxic alkaloid.[1][2] In synthetic chemistry, it serves as a versatile building block for the synthesis of more complex heterocyclic systems.

Discovery and History

While a singular, definitive report of the "first" synthesis of 2,6-dihydroxypyridine is not readily apparent in historical literature, its recognition and characterization are intrinsically linked to the investigation of microbial metabolic pathways. In the mid-20th century, extensive research into the biodegradation of nicotine by various microorganisms led to the isolation and identification of several key intermediates. 2,6-Dihydroxypyridine was established as a central metabolite in the pyridine pathway of nicotine degradation by Arthrobacter nicotinovorans. This discovery was pivotal in understanding the enzymatic processes involved in the breakdown of nicotine in the environment. Modern synthetic routes, such as those starting from 2,6-dichloropyridine, have been well-established and are commonly used for its laboratory-scale and industrial production.

Physicochemical and Spectroscopic Properties

The properties of 2,6-dihydroxypyridine are crucial for its application in research and synthesis. The following tables summarize key quantitative data.

Table 1: General and Physicochemical Properties of 2,6-Dihydroxypyridine

| Property | Value | Reference |

| Molecular Formula | C₅H₅NO₂ | [1] |

| Molar Mass | 111.10 g/mol | [1] |

| Appearance | Colorless crystalline solid | [1] |

| Melting Point | 190–191 °C | [1] |

| Solubility in Water | 41 g/L | [1] |

| pKa (predicted) | 4.50 ± 0.10 | [3] |

Table 2: Spectroscopic Data for 6-Hydroxy-2(1H)-pyridinone Tautomer

| Spectroscopic Technique | Key Peaks/Shifts |

| ¹H NMR (in DMSO-d₆) | δ 11.47 (br s, 1H, NH), 7.68 (t, 1H), 6.91 (d, 1H), 6.60 (d, 1H) |

| ¹³C NMR (in DMSO-d₆) | δ 163.7, 147.0, 142.2, 114.9, 108.5 |

| Infrared (IR) | 1596 cm⁻¹, 1333 cm⁻¹, 825 cm⁻¹, 706 cm⁻¹ |

Tautomerism

2,6-Dihydroxypyridine can theoretically exist in several tautomeric forms. However, experimental and computational studies have shown that the 6-hydroxy-2(1H)-pyridinone tautomer is the most stable and predominant form, especially in polar solvents like water, ethanol, and DMSO.[4] The equilibrium between the tautomers is solvent-dependent.

Caption: Tautomeric equilibrium of 2,6-dihydroxypyridine.

Biological Significance: Nicotine Degradation

2,6-Dihydroxypyridine is a central intermediate in the pyridine pathway of nicotine degradation by the bacterium Arthrobacter nicotinovorans. This metabolic pathway is a key process in the natural recycling of nicotine.

The pathway begins with the hydroxylation of nicotine to 6-hydroxynicotine, which is then further oxidized. A series of enzymatic steps leads to the formation of 2,6-dihydroxypseudooxynicotine, which is subsequently hydrolyzed to yield 2,6-dihydroxypyridine and γ-N-methylaminobutyrate.[2] The 2,6-dihydroxypyridine is then further hydroxylated to 2,3,6-trihydroxypyridine by the enzyme 2,6-dihydroxypyridine-3-hydroxylase.[1]

Caption: Nicotine degradation pathway in Arthrobacter nicotinovorans.

Experimental Protocols

Synthesis of 2,6-Dihydroxypyridine from 2,6-Dichloropyridine

This two-step synthesis is a common laboratory method for the preparation of 2,6-dihydroxypyridine.

Step 1: Synthesis of 2,6-di-tert-butoxypyridine

-

Apparatus: A 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Reagents:

-

2,6-Dichloropyridine (1.00 g, 6.80 mmol)

-

Potassium tert-butoxide (1.52 g, 13.6 mmol)

-

Mesitylene (15 mL)

-

-

Procedure:

-

To the round-bottom flask, add 2,6-dichloropyridine and mesitylene.

-

While stirring, add potassium tert-butoxide to the solution.

-

Reflux the mixture under a nitrogen atmosphere for 18 hours. A color change from colorless to deep red should be observed.

-

After 18 hours, allow the solution to cool to room temperature.

-

Wash the solution with water (3 x 20 mL).

-

Collect the organic layer and dry it over anhydrous sodium sulfate.

-

The resulting solution of 2,6-di-tert-butoxypyridine is used in the next step without further purification.

-

Step 2: Synthesis of 2,6-Dihydroxypyridine

-

Apparatus: A beaker with a magnetic stir bar.

-

Reagents:

-

Solution of 2,6-di-tert-butoxypyridine from Step 1

-

Formic acid

-

-

Procedure:

-

To the solution of 2,6-di-tert-butoxypyridine, add formic acid to create a bi-layered solution.

-

Stir the mixture vigorously in the air for 18 hours. A solid precipitate will form.

-

Collect the solid by vacuum filtration and dry it under a vacuum.

-

Caption: Workflow for the synthesis of 2,6-dihydroxypyridine.

Characterization Protocols

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2,6-dihydroxypyridine in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition (400 MHz):

-

Pulse Program: Standard single-pulse (e.g., zg30).

-

Number of Scans: 16-32.

-

Relaxation Delay (d1): 1 s.

-

Acquisition Time: 3-4 s.

-

-

¹³C NMR Acquisition (100 MHz):

-

Pulse Program: Standard proton-decoupled (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay (d1): 2 s.

-

5.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of 2,6-dihydroxypyridine with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans are typically sufficient.

-

Acquire a background spectrum of the empty sample compartment or the clean ATR crystal before running the sample.

-

Applications and Future Perspectives

2,6-Dihydroxypyridine and its derivatives are of growing interest in several fields:

-

Medicinal Chemistry: The pyridine scaffold is a common motif in many pharmaceuticals. Derivatives of 2,6-dihydroxypyridine are being explored for various therapeutic applications.

-

Materials Science: The ability of dihydroxypyridines to form hydrogen-bonded networks makes them interesting candidates for the development of supramolecular assemblies and functional materials.

-